5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with chloro, nitro, and sulfamoyl groups, as well as a benzothiazole moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of a chlorine atom, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Benzothiazole Formation: The construction of the benzothiazole ring, which can be synthesized via cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfamoyl group can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfonic acids.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzamides: Resulting from nucleophilic substitution of the chloro group.
Sulfonic Acids: Produced from the oxidation of the sulfamoyl group.
Scientific Research Applications
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-5-sulfamoylbenzoic acid: Shares similar functional groups but lacks the benzothiazole moiety.
5-chloro-2-nitroaniline: Contains the nitro and chloro groups but lacks the sulfamoyl and benzothiazole groups.
Uniqueness
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other specialty chemicals.
Properties
IUPAC Name |
5-chloro-2-nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O5S2/c15-7-1-4-11(19(21)22)9(5-7)13(20)18-14-17-10-3-2-8(26(16,23)24)6-12(10)25-14/h1-6H,(H2,16,23,24)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMCTDZOJVLLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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